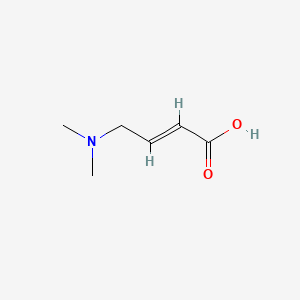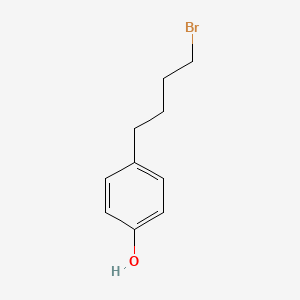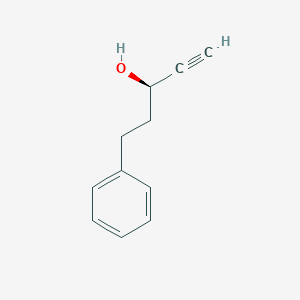
2-Aminobut-3-EN-1-OL hydrochloride
Descripción general
Descripción
2-Aminobut-3-EN-1-OL hydrochloride is a chemical compound characterized by its chloride salt form. It has an amino group (–NH2) and a hydroxyl group (–OH) attached to a butene backbone (a four-carbon chain), making it a form of amino alcohol .
Molecular Structure Analysis
The molecular formula of this compound is C4H10ClNO . The InChI key is DWGZNOXQUQANQJ-PGMHMLKASA-N . The SMILES string representation is Cl.NC@@HC=C .Physical and Chemical Properties Analysis
The molecular weight of this compound is 123.58 . It appears as a solid and should be stored in an inert atmosphere at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Various Eight-Membered Ring Aminocyclitols
In this study, 2-Azidocyclooct-3-en-1-ol, a key compound, was used to synthesize various aminocyclitols. These compounds were obtained through a series of chemical reactions, including epoxidation and ring-opening reactions (Karavaizoglu & Salamci, 2020).
Gold-Catalyzed Domino Aminocyclization
This research describes a method for preparing 1-substituted 3-sulfonyl-1H-pyrroles. It utilizes gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols, highlighting a unique application of gold catalysis (Teo et al., 2013).
Access to Nonracemic Amino Ketones and Piperidines
This research presents a method for accessing nonracemic amino ketones and subsequently synthesizing cyclic imines and piperidines. It demonstrates the potential of this approach in alkaloid synthesis (Coia et al., 2011).
Synthesis and Antibacterial Activity of Tertiary Aminoalkanols Hydrochlorides
This study focuses on synthesizing tertiary aminoalkanols hydrochlorides and evaluating their antibacterial activity. The synthesized compounds were obtained through a developed scheme and showed promising biologic properties (Isakhanyan et al., 2014).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Aminobut-3-EN-1-OL hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain enzymes, leading to the formation of specific products. The amino group in this compound can form hydrogen bonds with enzymes, facilitating enzyme-substrate interactions. Additionally, the hydroxyl group can participate in nucleophilic reactions, making it a versatile compound in biochemical studies .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression. This compound can also affect cellular metabolism by interacting with metabolic enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in upregulation or downregulation of specific genes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect the levels of specific metabolites and influence the overall metabolic flux within cells. Understanding the metabolic pathways of this compound is essential for elucidating its role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The efficient transport and distribution of this compound are crucial for its biological activity and effectiveness in biochemical applications .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles within the cell. The subcellular localization of this compound is important for understanding its mechanism of action and its potential effects on cellular processes .
Propiedades
IUPAC Name |
2-aminobut-3-en-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZNOXQUQANQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S)-2-oxopiperidin-3-yl]acetamide](/img/structure/B3196218.png)


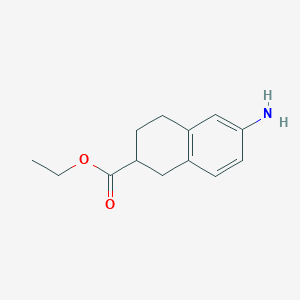
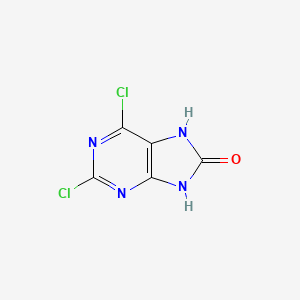
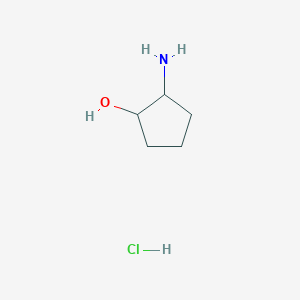
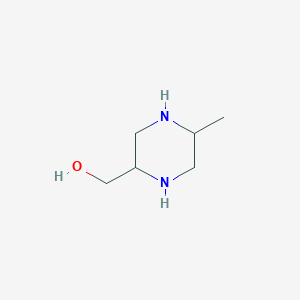
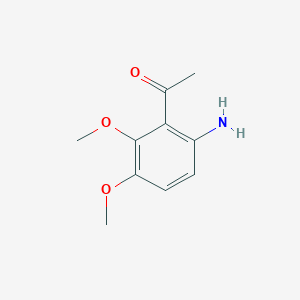
![[(1R,2S)-rel-2-[(Acetyloxy)methyl]cyclobutyl]methyl acetate](/img/structure/B3196264.png)
